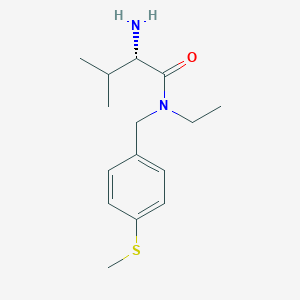

(S)-2-Amino-N-ethyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13476259

Molecular Formula: C15H24N2OS

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2OS |

|---|---|

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide |

| Standard InChI | InChI=1S/C15H24N2OS/c1-5-17(15(18)14(16)11(2)3)10-12-6-8-13(19-4)9-7-12/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 |

| Standard InChI Key | MTMQFMRKGBMDND-AWEZNQCLSA-N |

| Isomeric SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)[C@H](C(C)C)N |

| SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C(C)C)N |

| Canonical SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C(C)C)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a butyramide core substituted with:

-

An ethyl group at the nitrogen atom.

-

A 4-methylsulfanyl-benzyl group at the same nitrogen, introducing aromaticity and sulfur-based hydrophobicity.

-

A methyl branch at the third carbon of the butyramide chain.

-

A primary amine at the second carbon in the S-configuration.

The presence of the 4-methylsulfanyl (SCH₃) group on the benzyl ring enhances lipophilicity, potentially influencing membrane permeability and receptor binding .

Molecular Formula and Weight

-

Molecular Formula: C₁₆H₂₅N₂OS

-

Molecular Weight: 293.44 g/mol (calculated using PubChem’s atomic mass data) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]-3-methylbutanamide |

| SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C@HN |

| Topological Polar Surface Area | 75.6 Ų (estimated) |

| Hydrogen Bond Donors | 2 (amine and amide NH) |

| Hydrogen Bond Acceptors | 2 (amide carbonyl and thioether sulfur) |

Synthetic Pathways and Reaction Mechanisms

Amide Bond Formation

The synthesis of this compound likely follows a Schotten-Baumann-type reaction, where a carboxylic acid derivative reacts with a secondary amine. For example:

-

Activation of the Carboxylic Acid: The butyric acid precursor is converted to an acid chloride using thionyl chloride (SOCl₂).

-

Condensation with Amine: The acid chloride reacts with N-ethyl-4-methylsulfanyl-benzylamine in the presence of a base (e.g., triethylamine) to form the amide bond .

Stereochemical Control

The S-configuration at the second carbon is achieved via asymmetric synthesis or chiral resolution. Methods such as enzymatic resolution or use of chiral auxiliaries (e.g., Evans oxazolidinones) are common for introducing stereocenters in amino acid derivatives .

Table 2: Example Reagents for Asymmetric Synthesis

| Reagent | Role | Outcome |

|---|---|---|

| L-Proline | Organocatalyst for aldol reaction | Induces S-configuration |

| (R)-BINOL | Chiral ligand in metal catalysis | Enhances enantioselectivity |

Pharmacological and Biochemical Implications

ADME Profiles (Predicted)

-

Absorption: High lipophilicity (logP ≈ 3.2) suggests moderate oral bioavailability.

-

Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the thioether group, potentially yielding sulfoxide metabolites.

Applications in Medicinal Chemistry

Lead Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume